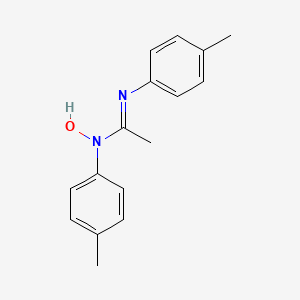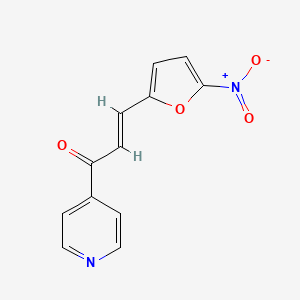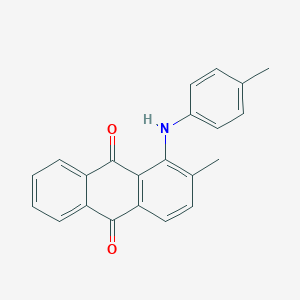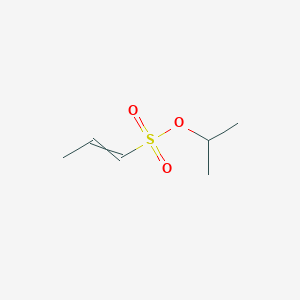
(1E)-N-Hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of hydroxy and ethanimidamide functional groups, along with two 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imidamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N,N’-Bis(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]ethanimidamide
- (1E)-N,N-Diethyl-N’-[(4-methylphenyl)sulfonyl]ethanimidamide
Uniqueness
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the hydroxy group or have different substituents.
Propriétés
Numéro CAS |
63553-21-9 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
N-hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C16H18N2O/c1-12-4-8-15(9-5-12)17-14(3)18(19)16-10-6-13(2)7-11-16/h4-11,19H,1-3H3 |
Clé InChI |
UZGMQXCFCCZIPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C)N(C2=CC=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)



![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)



![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
